molecular formula C10H10O4 B2686043 Methyl 2-(3-methoxyphenyl)-2-oxoacetate CAS No. 83585-22-2

Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Cat. No.: B2686043
CAS No.: 83585-22-2
M. Wt: 194.186
InChI Key: BLCAYUURKUXKBE-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-methoxybenzoyl chloride with methanol in the presence of a base such as pyridine. This method is advantageous as it avoids the use of strong acids and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenyl-2-oxoacetate.

    Reduction: The oxo group can be reduced to form the corresponding alcohol, methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and alkyl halides are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Hydroxyphenyl-2-oxoacetate

    Reduction: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate

    Substitution: Various substituted phenyl-2-oxoacetates depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(3-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy and oxo groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 2-(3-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

    Methyl 2-(4-methoxyphenyl)-2-oxoacetate: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.

    Methyl 2-(3-hydroxyphenyl)-2-oxoacetate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s properties and applications.

    Methyl 2-(3-chlorophenyl)-2-oxoacetate: The substitution of a chlorine atom for the methoxy group can enhance the compound’s reactivity in certain chemical reactions.

Each of these compounds has unique properties and applications, making this compound a valuable compound for comparison and study.

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCAYUURKUXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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